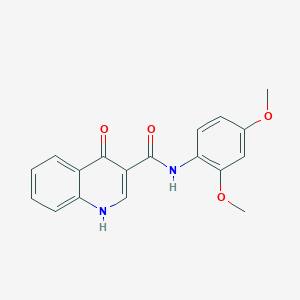

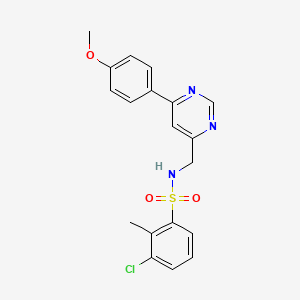

N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

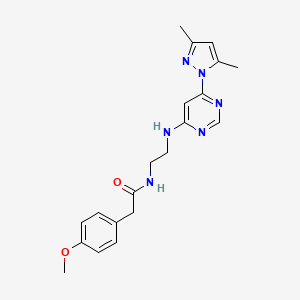

N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide , often referred to as Dithiolopyrrolone derivative , is a synthetic compound with potential pharmacological properties. Its chemical structure combines a quinoline core with a carboxamide group and two methoxyphenyl substituents. This compound has drawn interest due to its antimicrobial activity and potential as a bacterial RNA polymerase inhibitor .

Molecular Structure Analysis

Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is a compound that has been explored for its synthesis methodologies and chemical properties. For instance, its synthesis involves the use of specific precursors and conditions that yield novel derivatives with potential biological activities. The compound's structural features allow for modifications that can enhance its activity or specificity for certain biological targets (Aghekyan et al., 2009).

Potential in Drug Discovery

This compound has shown promise in the context of drug discovery, particularly as a part of novel classes of inhibitors for specific enzymes or cellular targets. Research has identified derivatives with inhibitory properties against key biological processes, suggesting potential therapeutic applications in treating diseases such as HIV (Billamboz et al., 2013).

Role in Understanding Biological Mechanisms

The structural and functional diversity of N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide derivatives has been instrumental in understanding the mechanisms of action of various biological molecules. For instance, the compound and its derivatives have been used to study multidrug resistance, offering insights into how certain compounds can reverse this phenomenon in cancer cells, thereby enhancing the efficacy of chemotherapeutic agents (Hyafil et al., 1993).

Photolabile Protecting Groups

Additionally, the compound has found applications in the development of photolabile protecting groups, which are crucial in the controlled release of active molecules in response to light. This application is particularly relevant in the development of light-responsive therapeutic agents and in studies requiring precise spatial and temporal control of molecule activation (Fedoryak et al., 2002).

Mécanisme D'action

Target of Action

The primary target of N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is an enzyme involved in the synthesis of RNAs in bacteria and is a crucial component of the bacterial transcription machinery .

Mode of Action

N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide interacts with the switch region of the bacterial RNAP . This interaction inhibits the function of RNAP, thereby preventing the transcription process and the subsequent protein synthesis . This leads to the inhibition of bacterial growth and replication .

Biochemical Pathways

The inhibition of RNAP affects the transcription process, which is a critical step in gene expression . This disruption in the gene expression affects various biochemical pathways in the bacteria, leading to a halt in their growth and replication .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability .

Result of Action

The result of the action of N-(2,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is the inhibition of bacterial growth and replication . This is achieved by blocking the function of RNAP, which prevents the transcription process and subsequent protein synthesis .

Propriétés

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-11-7-8-15(16(9-11)24-2)20-18(22)13-10-19-14-6-4-3-5-12(14)17(13)21/h3-10H,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOGQQOGHSAFBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2,5-dimethylphenoxy)propanamide](/img/structure/B2963741.png)

![1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B2963742.png)

![3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2963743.png)

![2-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2963747.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B2963749.png)

![1-[4-(7-Methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2963758.png)